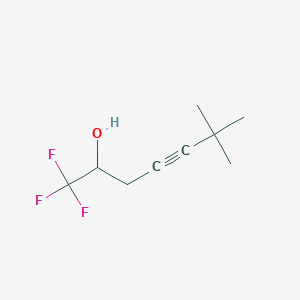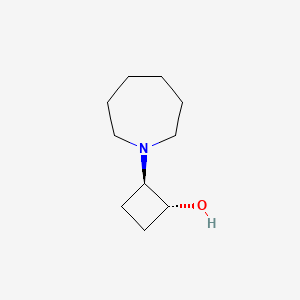![molecular formula C12H14OS B1485680 1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol CAS No. 2098040-19-6](/img/structure/B1485680.png)
1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol
Overview
Description
1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol, or 1-TPCP, is a cyclic thiophene derivative that has recently gained attention in the scientific community due to its potential applications in various fields. It has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Medicine: Antimicrobial Applications
The compound’s structural similarity to known antimicrobial agents suggests potential use in developing new therapeutic drugs. Its thiophene moiety, in particular, has been associated with antibacterial and antifungal properties . Research could explore its efficacy against resistant strains of bacteria or fungi, contributing to the fight against antibiotic resistance.
Materials Science: Organic Semiconductor Applications
The thiophene component of the compound is structurally conducive to electronic conjugation, making it a candidate for use in organic semiconductors . Its potential applications include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), where it could improve charge transport properties.
Environmental Science: Pollution Remediation
Compounds with thiophene structures have been studied for their ability to interact with various pollutants. This compound could be investigated for its potential to bind and neutralize environmental contaminants, aiding in bioremediation efforts or as a component in sensors for detecting hazardous substances .
Agriculture: Pesticide Development
Given the antimicrobial potential of thiophene derivatives, this compound could be explored as a biopesticide . Its development could lead to more environmentally friendly pest control options, reducing reliance on traditional chemical pesticides that can harm ecosystems.
Analytical Chemistry: Chromatography and Spectroscopy
The unique structure of this compound, particularly its potential for fluorescence, could make it useful in analytical chemistry as a marker or tracer . It could be used to track biological molecules in chromatography or serve as a fluorescent tag in spectroscopy-based assays.
Biochemistry: Enzyme Inhibition Studies
The compound’s structure suggests it could act as an inhibitor for certain enzymes, such as tyrosinase, which is involved in melanin production . Studying its interaction with enzymes could lead to insights into enzyme function and the development of new biochemical tools or drugs.
Mechanism of Action
Target of Action
Many bioactive compounds work by interacting with specific proteins or enzymes in the body, altering their function. These targets can be receptors, enzymes, ion channels, or carrier proteins .
Mode of Action
The compound could bind to its target, changing the target’s shape or activity. This can either enhance or inhibit the target’s function .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as solubility, stability, and molecular size can influence these processes .
Result of Action
The ultimate effect of the compound depends on its mode of action and the biochemical pathways it affects. This could range from altering cellular function to killing the cell .
Action Environment
The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
1-(3-thiophen-3-ylprop-2-ynyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS/c13-12(6-1-2-7-12)8-3-4-11-5-9-14-10-11/h5,9-10,13H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZPAQAGZAUUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#CC2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane](/img/structure/B1485597.png)
![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485601.png)

amino}propanenitrile](/img/structure/B1485605.png)
![trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485606.png)
![trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485608.png)
![1-{[(2-Methoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485609.png)
amino}methyl)cyclobutan-1-ol](/img/structure/B1485610.png)
![1-{[(Morpholin-4-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485611.png)

![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485615.png)
![1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485616.png)
![1-{[4-(Propan-2-yl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485618.png)
![1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485619.png)